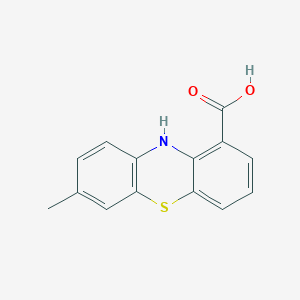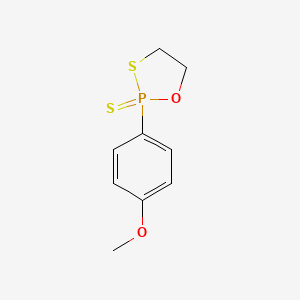
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a 1,3,2lambda~5~-oxathiaphospholane ring, which is a five-membered ring containing phosphorus, sulfur, and oxygen atoms. The compound also features a 4-methoxyphenyl group attached to the phosphorus atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of 4-methoxyphenylphosphorodichloridate with a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the replacement of the methoxy group with the nucleophile, forming various substituted derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways involving phosphorus and sulfur-containing compounds.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with molecular targets through its reactive phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition studies or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-oxide: This compound is similar in structure but contains an oxygen atom instead of a sulfur atom in the ring.
4-Methoxyphenylphosphorodichloridate: A precursor in the synthesis of the target compound, it contains two chlorine atoms attached to the phosphorus atom.
2-(4-Methoxyphenyl)-1,3,2lambda~5~-dioxaphospholane: This compound has two oxygen atoms in the ring instead of sulfur and oxygen.
Uniqueness
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure This combination imparts specific reactivity and properties that are not observed in compounds with only oxygen or sulfur atoms
Propriétés
Numéro CAS |
928793-08-2 |
|---|---|
Formule moléculaire |
C9H11O2PS2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C9H11O2PS2/c1-10-8-2-4-9(5-3-8)12(13)11-6-7-14-12/h2-5H,6-7H2,1H3 |
Clé InChI |
VSDBEBOEUIBCBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P2(=S)OCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


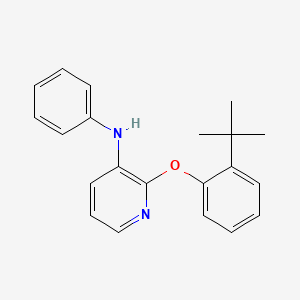
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
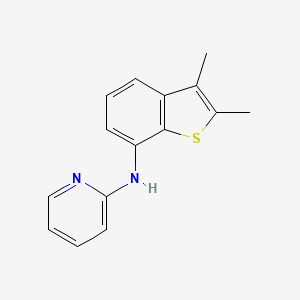
![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
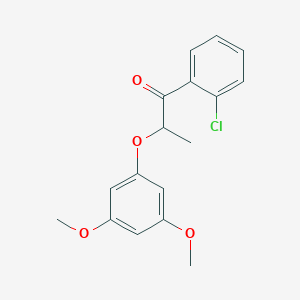

![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)


